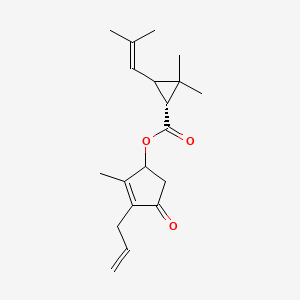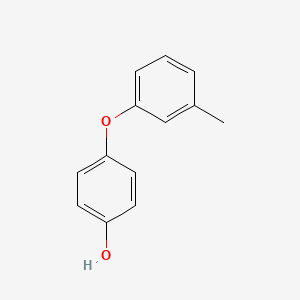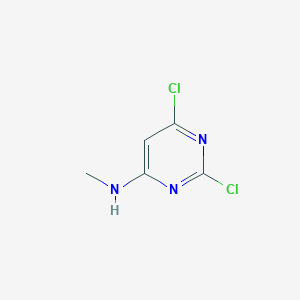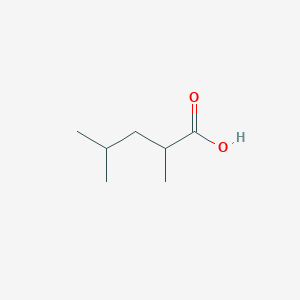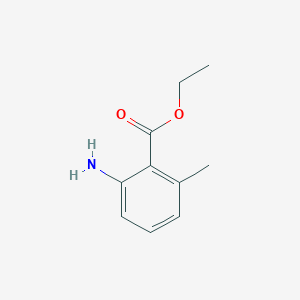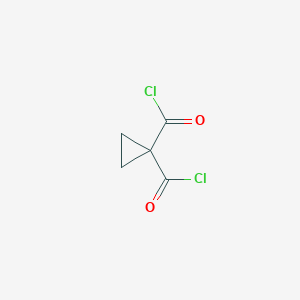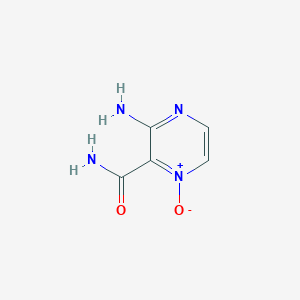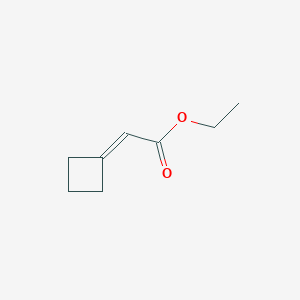
2-环丁亚甲基乙酸乙酯
描述
Ethyl 2-cyclobutylideneacetate is a chemical compound with the molecular formula C8H12O2 . It is also known by other names such as ethyl cyclobutylideneacetate, cyclobutylidene-acetic acid ethyl ester, and Ethyl2-cyclobutylideneacetate .
Synthesis Analysis
The synthesis of Ethyl 2-cyclobutylideneacetate involves the reaction of sodium hydride with triethyl phosphonoacetate in tetrahydrofuran under an inert atmosphere. This is followed by the addition of cyclobutanone . The reaction yields a colorless liquid with a yield of 79% .Molecular Structure Analysis
The InChI code for Ethyl 2-cyclobutylideneacetate is1S/C8H12O2/c1-2-10-8(9)6-7-4-3-5-7/h6H,2-5H2,1H3 . The Canonical SMILES is CCOC(=O)C=C1CCC1 . Physical And Chemical Properties Analysis
Ethyl 2-cyclobutylideneacetate has a molecular weight of 140.18 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 3 rotatable bonds . Its exact mass and monoisotopic mass are 140.083729621 g/mol . The topological polar surface area is 26.3 Ų . It has 10 heavy atoms .科学研究应用
Synthesis of Cellulose Acetate
- Application Summary: Ethyl 2-cyclobutylideneacetate is used in a more sustainable synthesis approach for cellulose acetate using the DBU/CO2 switchable solvent system . Cellulose acetate is one of the most important cellulose derivatives and is commercially produced using the Acetic Acid Process .
- Methods of Application: The process involves an efficient and sustainable method for the homogeneous synthesis of cellulose acetate with tunable degrees of substitution using vinyl acetate in the DBU/CO2 switchable solvent system . This process does not require any additional catalyst or activation step .
- Results: The process demonstrated straightforward recyclability of all employed components with high recycling ratios (87.0–98.9%) . Less cellulose backbone degradation was observed compared to a cellulose acetate sample synthesized by the Acetic Acid Process from the same cellulose source . This resulted in improved mechanical properties of solvent casted foils .
安全和危害
Ethyl 2-cyclobutylideneacetate is labeled with the GHS07 pictogram, indicating that it is harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .
属性
IUPAC Name |
ethyl 2-cyclobutylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-10-8(9)6-7-4-3-5-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCGWHVDPBOFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577455 | |
| Record name | Ethyl cyclobutylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclobutylideneacetate | |
CAS RN |
27741-65-7 | |
| Record name | Ethyl cyclobutylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutylidene-acetic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

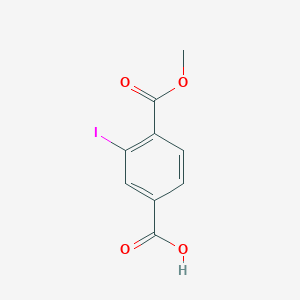
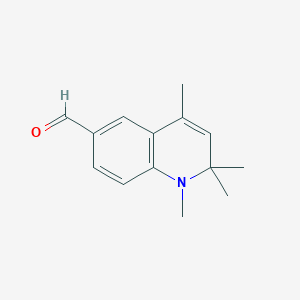
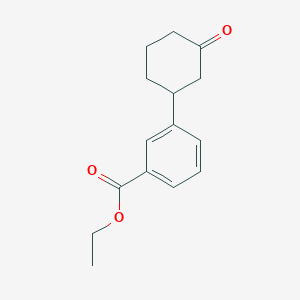
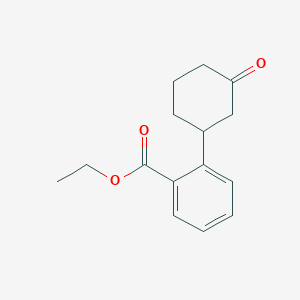
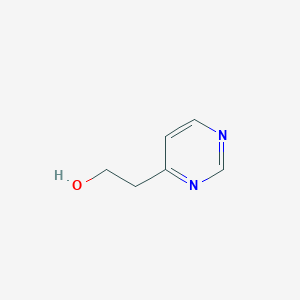
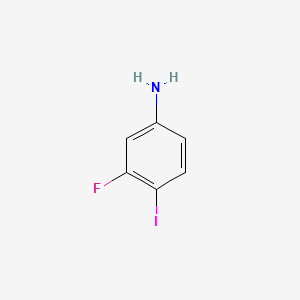
![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1317030.png)
